An In-depth Technical Guide to 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 (CAS 1329833-67-1) for Advanced Bioanalytical Applications
An In-depth Technical Guide to 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 (CAS 1329833-67-1) for Advanced Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and bioanalytical applications of 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 (also known as Biprofen-d3 or Fenbufen-d3). As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of its non-deuterated analogue, Fenbufen, in complex biological matrices. This guide will delve into its fundamental properties, the rationale for its use in mass spectrometry-based assays, and a detailed, field-proven protocol for its application in pharmacokinetic and drug metabolism studies.
Introduction: The Critical Role of Stable Isotope-Labeled Internal Standards
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[1] A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope, in this case, the substitution of three hydrogen atoms with deuterium. This subtle modification results in a compound that is chemically identical to the analyte, ensuring it co-elutes chromatographically and exhibits the same behavior during sample extraction and ionization.[2] However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer. This co-eluting, mass-differentiated standard enables precise correction for variability in sample preparation and matrix effects, which are common challenges in bioanalysis.[1]
2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 is the ideal internal standard for the quantitative analysis of Fenbufen, a non-steroidal anti-inflammatory drug (NSAID).[3][4] By incorporating this SIL-IS into the analytical workflow, researchers can confidently and accurately determine the concentration of Fenbufen in various biological samples, a critical aspect of pharmacokinetic and toxicokinetic studies.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of both the deuterated standard and the parent compound is fundamental to method development.
2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 (Biprofen-d3)
| Property | Value | Source |
| CAS Number | 1329833-67-1 | [5][6] |
| Molecular Formula | C₁₅H₁₁D₃O₂ | [5][6] |
| Molecular Weight | 229.29 g/mol | [5][6] |
| Synonyms | Biprofen-d3, Fenbufen-d3, α-(Methyl-d3)-[1,1'-biphenyl]-4-acetic Acid | [5] |
| Storage | 2-8°C, protected from light | [5] |
Fenbufen (Parent Compound)
| Property | Value | Source |
| CAS Number | 36330-85-5 | |
| Molecular Formula | C₁₆H₁₄O₃ | [7] |
| Molecular Weight | 254.28 g/mol | [7] |
| Melting Point | 185-188°C (with decomposition) | [8] |
| Solubility | Soluble in ethanol, almost insoluble in water; soluble in hot alkali solutions. | |
| Appearance | White or off-white crystalline powder |
Synthesis and Isotopic Labeling
The synthesis of 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 typically involves the introduction of deuterium atoms at a chemically stable position to prevent back-exchange with hydrogen atoms from the surrounding environment. For this compound, the three deuterium atoms are incorporated into the methyl group of the propanoic acid side chain. This is a common and effective labeling strategy for propionic acid derivatives. The stability of the deuterium label is paramount for its function as a reliable internal standard.
Application in Bioanalytical Methodologies: A Practical Workflow
Experimental Workflow Diagram
Detailed Experimental Protocol
4.2.1. Preparation of Stock and Working Solutions
-
Fenbufen Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Fenbufen reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 and dissolve it in 1 mL of methanol.
-
Fenbufen Working Standards: Prepare a series of working standard solutions by serial dilution of the Fenbufen stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration range for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard by diluting its stock solution with methanol to a final concentration appropriate for the assay (e.g., 100 ng/mL). The optimal concentration should be determined during method development.[10]
4.2.2. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex briefly to ensure thorough mixing.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
4.2.3. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (U)HPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids |
| Scan Type | Multiple Reaction Monitoring (MRM) |
4.2.4. Mass Spectrometry Parameters (MRM Transitions)
The specific MRM transitions for Fenbufen and its d3-labeled internal standard must be determined by infusing the individual compounds into the mass spectrometer. The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions will be characteristic fragments.
-
Fenbufen: The precursor ion would be at m/z 253.1. A potential product ion could be a result of the loss of the propionic acid side chain.
-
2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3: The precursor ion would be at m/z 256.1. The product ion should exhibit a corresponding 3-Da mass shift from the Fenbufen product ion if the fragmentation does not involve the deuterated methyl group.
Method Validation
A bioanalytical method using 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 as an internal standard must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and internal standard.
-
Calibration Curve: Demonstrating a linear response over the intended concentration range.
-
Accuracy and Precision: Assessing the closeness of the measured concentrations to the true values and the reproducibility of the measurements.
-
Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte and internal standard.
-
Recovery: Determining the efficiency of the extraction process.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.
Conclusion
2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 is an indispensable tool for the accurate and reliable quantification of Fenbufen in biological samples. Its chemical and physical properties are nearly identical to the parent drug, making it an ideal internal standard for LC-MS/MS analysis. The use of this stable isotope-labeled standard mitigates the challenges of matrix effects and sample preparation variability, ensuring high-quality data for pharmacokinetic, toxicokinetic, and other drug development studies. The detailed workflow and experimental parameters provided in this guide serve as a robust starting point for the development and validation of a high-performance bioanalytical method.
References
-
Pharmaffiliates. Biprofen-d3. [Link]
- Japanese Pharmacopoeia. Fenbufen.
- Cayman Chemical.
- Chiccarelli, F. S., Eisner, H. J., & Van Lear, G. E. (1980). Metabolic and pharmacokinetic studies with fenbufen in man. Arzneimittel-Forschung, 30(4a), 728–735.
- LGC Standards. (2RS)-2-(Biphenyl-4-yl)propanoic Acid.
- ChemBK. Fenbufen.
- LGC Standards. Certificate of Analysis - 2-Fluorobiphenyl-4-carboxylic Acid.
- Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1981). Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain. Drugs, 21(1), 1–22.
- Li, P., Li, Z., Beck, W. D., et al. (2015). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. Analytical and bioanalytical chemistry, 407(12), 3463–3474.
- Fisher Scientific. eMolecules 2-([1,1'-Biphenyl]-4-yl)propanoic acid.
- Van de Steene, J. C., & Lambert, W. E. (2008). Validation of a UPLC-MS/MS method for the simultaneous determination of the most relevant drugs of abuse in plasma and urine. Journal of the American Society for Mass Spectrometry, 19(4), 547–554.
- BLDpharm. 2-([1,1'-Biphenyl]-4-yl)propanoic acid.
- CDN Isotopes. (±)-Ibuprofen-d3 (alpha-methyl-d3).
- Agilent Technologies. (2010).
- Shah, S. A., Rathod, D. M., Suhagia, B. N., & Patel, B. K. (2020). Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects.
- Kim, H., Lee, S., & Lee, J. (2023). A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. Molecules, 28(5), 2275.
- BenchChem. (2025).
- BenchChem. (2026).
- Hewavitharana, A. K. (2011). Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?.
- BenchChem. (2025). Application Notes and Protocols for Fexofenadine Bioanalysis Using Fexofenadine-d3 as an Internal Standard.
- Slob, A., & Jori, A. (1981). Pharmacokinetics of fenbufen in man. European journal of clinical pharmacology, 20(4), 287–291.
- Phenomenex. (2011). USP Assay for Ibuprofen and Related Compound C on Kinetex 2.6 μm XB-C18.
- Lee, S. H., et al. (2023). A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. Molecules, 28(5), 2275.
- Cambridge Isotope Laboratories, Inc. Clinical Mass Spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. eMolecules 2-([1,1'-Biphenyl]-4-yl)propanoic acid | 6341-72-6 | MFCD00156944 | Fisher Scientific [fishersci.com]
- 4. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
